molecular formula C9H10FN3OS B4989727 2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide

2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide

Cat. No. B4989727
M. Wt: 227.26 g/mol
InChI Key: HVLLFJFTHYOZOA-UHFFFAOYSA-N
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Description

2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is also known as 3-Fluoro-2-acetylhydrazinecarbothioamide or simply as FAC. It is a yellow crystalline solid that has a molecular formula of C9H9FN4S and a molecular weight of 226.26 g/mol.

Mechanism of Action

The mechanism of action of 2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This leads to an accumulation of reactive oxygen species (ROS) in cancer cells, which ultimately results in apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide has been shown to exhibit other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been shown to have antiviral activity against the hepatitis C virus, which makes it a potential candidate for the development of new antiviral therapies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide in lab experiments is its relatively low toxicity. It has been shown to have low cytotoxicity against normal cells, which makes it a safer alternative to other anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are many future directions for the study of 2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide. One potential direction is the development of new cancer therapies based on this compound. Another potential direction is the study of its anti-inflammatory and antiviral activities for the development of new treatments for inflammatory diseases and viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for increased yield and purity.

Synthesis Methods

The synthesis of 2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide involves the reaction of 3-fluoroaniline with thiosemicarbazide in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The yield of this reaction is typically around 50-60%. This synthesis method has been extensively studied and optimized to increase the yield and purity of the final product.

Scientific Research Applications

2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. FAC has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inducing apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

1-acetamido-3-(3-fluorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN3OS/c1-6(14)12-13-9(15)11-8-4-2-3-7(10)5-8/h2-5H,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLLFJFTHYOZOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=S)NC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-acetyl-N-(3-fluorophenyl)hydrazinecarbothioamide

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